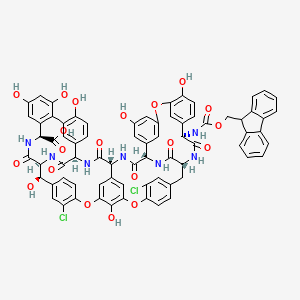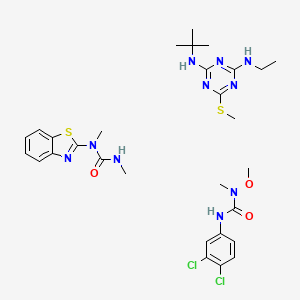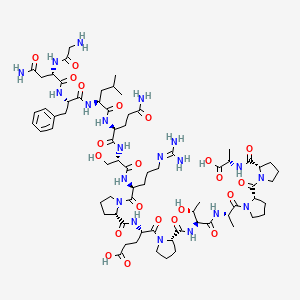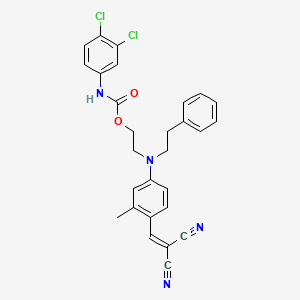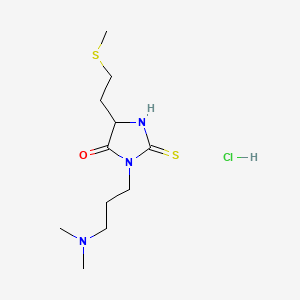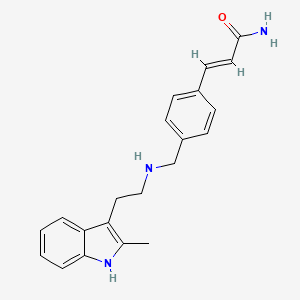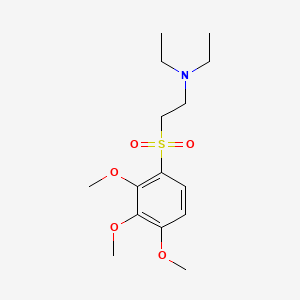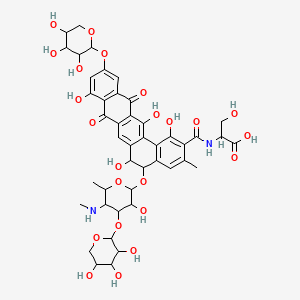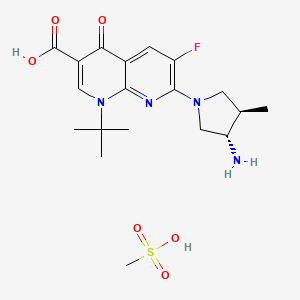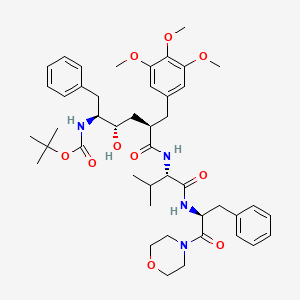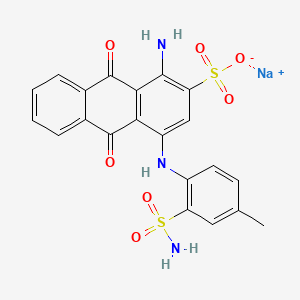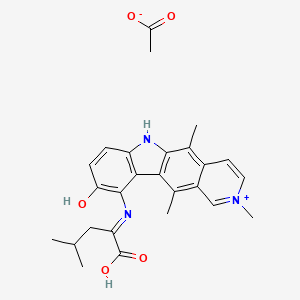![molecular formula C47H60N10O15S B12778858 N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German] CAS No. 87876-26-4](/img/structure/B12778858.png)
N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrophenyl group, which is known for its electron-withdrawing properties, and a phalloidin derivative, which is a toxin derived from the Amanita phalloides mushroom. The combination of these groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin typically involves multiple steps, starting with the preparation of the nitrophenyl derivative. This is followed by the coupling of the nitrophenyl group with the phalloidin derivative under specific reaction conditions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products
Scientific Research Applications
N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a probe in chemical reactions.
Biology: Employed in the study of cellular processes and as a tool for investigating protein interactions.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin involves its interaction with specific molecular targets, such as proteins and enzymes. The nitrophenyl group can interact with electron-rich sites on proteins, leading to the formation of covalent bonds and subsequent inhibition of protein function. The phalloidin derivative can bind to actin filaments in cells, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phalloidin derivatives and nitrophenyl-containing compounds. These compounds share some structural similarities but differ in their specific functional groups and overall properties.
Uniqueness
N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin is unique due to the combination of the nitrophenyl and phalloidin groups, which impart distinct chemical and biological properties
Properties
CAS No. |
87876-26-4 |
|---|---|
Molecular Formula |
C47H60N10O15S |
Molecular Weight |
1037.1 g/mol |
IUPAC Name |
(4-nitrophenyl) 6-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C47H60N10O15S/c1-23-39(62)51-32-18-30-29-9-5-6-10-31(29)54-45(30)73-21-34(46(68)56-20-27(59)17-35(56)43(66)50-23)53-44(67)38(25(3)58)55-40(63)24(2)49-42(65)33(52-41(32)64)19-47(4,69)22-48-36(60)11-7-8-12-37(61)72-28-15-13-26(14-16-28)57(70)71/h5-6,9-10,13-16,23-25,27,32-35,38,54,58-59,69H,7-8,11-12,17-22H2,1-4H3,(H,48,60)(H,49,65)(H,50,66)(H,51,62)(H,52,64)(H,53,67)(H,55,63) |
InChI Key |
NXZFPQQEFFWXFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CCCCC(=O)OC6=CC=C(C=C6)[N+](=O)[O-])O)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


